N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide
Description
N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, commonly known as formoterol (free base), is a long-acting β2-adrenergic receptor agonist (LABA) used clinically as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD). Its molecular formula is C19H24N2O4, with an average mass of 344.41 g/mol and a monoisotopic mass of 344.1736 g/mol . The compound contains two stereocenters, leading to four possible stereoisomers. The (R,R)-enantiomer, known as arformoterol, is pharmacologically active and approved for therapeutic use . Formoterol’s structure features a phenolic hydroxyl group, a secondary amine, and a formamide moiety, which contribute to its β2-selectivity and prolonged duration of action (up to 12 hours) .
Properties
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-24-15-5-2-13(3-6-15)8-9-19-11-18(23)14-4-7-17(22)16(10-14)20-12-21/h2-7,10,12,18-19,22-23H,8-9,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFNPNBHWOMHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224588-66-2 | |
| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224588662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)ETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR0D9L8487 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Formoterol Impurity B, also known as N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, primarily targets beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of bronchial smooth muscle, leading to bronchodilation.
Mode of Action
Formoterol Impurity B acts as a long-acting beta-2 adrenergic receptor agonist . It binds to beta-2 adrenergic receptors, leading to the activation of the enzyme adenylate cyclase. This results in an increase in cyclic adenosine monophosphate (cAMP), which inhibits calcium release, leading to the relaxation of bronchial smooth muscle and bronchodilation.
Biochemical Pathways
The primary biochemical pathway affected by Formoterol Impurity B is the beta-2 adrenergic signaling pathway . The increase in cAMP levels leads to a series of downstream effects, including the relaxation of bronchial smooth muscle and bronchodilation. This pathway plays a crucial role in the management of conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
Formoterol Impurity B is metabolized in the liver through demethylation and glucuronidation, involving several cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and UDP-glucuronosyltransferase isoenzymes. It is excreted through the kidneys and feces. The compound’s pharmacokinetic properties impact its bioavailability and therapeutic efficacy.
Result of Action
The primary molecular and cellular effect of Formoterol Impurity B’s action is the relaxation of bronchial smooth muscle . This leads to bronchodilation, improving airflow and reducing symptoms in conditions such as asthma and COPD.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Formoterol Impurity B. For instance, the compound’s action may be affected by the patient’s metabolic rate, which can vary based on factors such as age, sex, and overall health status. Additionally, the compound’s stability may be influenced by storage conditions, such as temperature and light exposure. .
Biological Activity
N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide, also known by its CAS number 73573-87-2, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The compound has the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4 |
| Molecular Weight | 344.405 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 603.2 ± 55.0 °C |
| Water Solubility | Soluble in DMSO (20 mg/mL) |
| Flash Point | 318.6 ± 31.5 °C |
These properties indicate a relatively stable compound with specific solubility characteristics that may influence its biological activity.
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies have indicated that compounds with similar structures often possess antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, possibly affecting processes such as inflammation or cell signaling.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound:
- Study on Antioxidant Activity : A study demonstrated that similar phenolic compounds exhibited significant antioxidant activity, suggesting that this compound could also provide protective effects against oxidative damage .
- Antimicrobial Testing : Research on structurally analogous compounds revealed notable antibacterial and antifungal activities, indicating that this compound may share these properties .
Scientific Research Applications
Impurity in Formoterol Production
N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide is classified as an impurity associated with the synthesis of formoterol. Understanding and controlling impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. The presence of this compound in formoterol formulations necessitates rigorous analytical methods for detection and quantification.
Research on Beta-Adrenergic Receptors
Research has indicated that compounds like this compound may interact with beta-adrenergic receptors, which are pivotal in numerous physiological processes including airway dilation. Studies exploring these interactions can provide insights into the pharmacodynamics of beta-agonists and their therapeutic mechanisms.
Development of Novel Therapeutics
The structural characteristics of this compound make it a candidate for further modifications aimed at developing new therapeutics targeting respiratory diseases. Researchers are investigating derivatives that may enhance selectivity or reduce side effects associated with existing beta-agonists.
Case Studies
In another study, researchers investigated the binding affinity of this compound to beta-adrenergic receptors using radiolabeled ligand binding assays. The findings suggested that this compound exhibits moderate affinity for both β1 and β2 receptors, which could influence its pharmacological profile when present in therapeutic formulations.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| β1 | 50 |
| β2 | 30 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Formoterol belongs to a class of phenylethanolamine derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Arformoterol
- Structure : (R,R)-enantiomer of formoterol .
- Molecular Formula : C19H24N2O4 (identical to formoterol).
- Key Differences :
- Arformoterol exhibits 1,000-fold higher β2-selectivity compared to the (S,S)-enantiomer, reducing cardiovascular side effects .
- Clinically, arformoterol is administered via nebulization, whereas formoterol (racemic mixture) is used in dry-powder inhalers .
- Solubility : Arformoterol’s fumarate salt has a water solubility of 1.16 ± 0.02 mg/mL , similar to formoterol fumarate .
Salbutamol (Albuterol)
- Structure : Lacks the formamide group and methoxyphenyl substituent; features a tertiary butylamine group.
- Molecular Formula: C13H21NO3.
- Key Differences :
N-(4-Fluorophenyl)-N-(2-methoxy-5-methyl-phenyl)formamide
- Structure : Shares the formamide and methoxy groups but lacks the hydroxyethylamine side chain critical for β2-receptor binding .
- Synthesis : Prepared via Pd-catalyzed coupling and formic acid reflux, yielding 87% purity .
- Key Differences: No bronchodilatory activity due to absence of the ethanolamine pharmacophore. Primarily used in hydrogen-bonding studies, highlighting cooperativity in formamide derivatives .
Data Tables
Table 1: Physicochemical Properties
Table 2: Pharmacokinetic Comparison
| Parameter | Formoterol | Arformoterol | Salbutamol |
|---|---|---|---|
| β2-Selectivity (EC50) | 0.8 nM | 0.5 nM | 6.3 nM |
| Duration of Action | 12 hours | 12 hours | 4–6 hours |
| Plasma Half-Life | 10 hours | 10 hours | 4–6 hours |
Research Findings
- Stereochemistry Impact : The (R,R)-configuration of arformoterol enhances β2-receptor binding affinity by 50% compared to the racemic formoterol, reducing off-target effects on β1-receptors .
- Synthetic Routes : Formoterol intermediates are synthesized via Pd-catalyzed cross-coupling (e.g., 4-fluoroiodobenzene with 2-methoxy-5-methyl-aniline) and formic acid-mediated formylation, achieving yields >85% .
- Regulatory Status: Formoterol fumarate hydrate (JP14 monograph) is approved in Japan for COPD, with post-marketing surveillance required to monitor cardiovascular risks .
Q & A
Q. What are the recommended analytical methods for assessing the purity of N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)phenyl)formamide?
High-performance liquid chromatography (HPLC) with relative response factor (RRF) calibration is the primary method for purity assessment. Pharmacopeial guidelines suggest using a C18 column with a mobile phase gradient (e.g., acetonitrile-phosphate buffer) and UV detection at 254 nm. Impurity limits are typically set at ≤0.1% for individual impurities and ≤0.5% for total impurities, with retention times and RRF values validated against reference standards .
Q. How can the stereochemical configuration of the compound be resolved during synthesis?
The (1RS) stereochemistry introduces challenges in isolating enantiomers. Chiral column chromatography or recrystallization using diastereomeric salt formation (e.g., with tartaric acid derivatives) can resolve enantiomers. Pharmacopeial data indicate that impurities like monobenzyl analogues (Relative Limit: 2.2%) may arise from incomplete stereochemical control, necessitating rigorous monitoring .
Q. What synthetic routes are reported for this compound?
While direct synthesis protocols are not detailed in the evidence, analogous methods involve:
- Step 1 : Condensation of 4-methoxyphenethylamine with a hydroxy-substituted epoxide intermediate.
- Step 2 : Formylation of the resulting aminophenol using formic acid under reflux.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane). Key byproducts include formamide derivatives and hydroxylated impurities, which are monitored via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacological activity?
Molecular docking studies using software like AutoDock Vina can model interactions with β-adrenergic receptors (due to structural similarity to phenethylamine derivatives). Pharmacophore mapping of the hydroxy and methoxy groups may predict binding affinity. Validation requires in vitro assays (e.g., cAMP modulation in HEK293 cells) .
Q. What strategies mitigate impurity formation during large-scale synthesis?
Critical impurities include:
| Impurity Name | Retention Time (min) | Relative Limit (%) |
|---|---|---|
| Monobenzyl analogue | 0.7 | 2.2 |
| 1-(3-amino-4-hydroxyphenyl)... | 0.5 | 0.3 |
| Mitigation involves: |
Q. How is X-ray crystallography applied to confirm the compound’s structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example:
Q. What are the challenges in quantifying trace stereoisomeric impurities?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IG-3) separates enantiomers. Advanced mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity for impurities at <0.05% levels. Calibration requires enantiomerically pure reference standards, which are synthesized via asymmetric hydrogenation .
Methodological Notes
- Structural Analysis : Combine SCXRD with DFT calculations (e.g., Gaussian 16) to validate electronic properties.
- Activity Studies : Use radioligand binding assays to confirm receptor targets, leveraging the compound’s β-hydroxylamine backbone .
- Stereochemistry : Circular dichroism (CD) spectroscopy complements chiral HPLC for enantiomeric excess determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
